Cyclophilin A Binding Affinity of Cyclosporin A-Derivative 3 Versus E-ISA247 and CsA
Cyclosporin A-Derivative 3 (Z-ISA247) binds to cyclophilin A with a dissociation constant (Kd) of 61 nM, as measured by fluorescence spectroscopy [1]. In contrast, its stereoisomer E-ISA247 (voclosporin) exhibits a Kd of 15 nM [1]. This represents a 4-fold weaker binding affinity for Cyclosporin A-Derivative 3 compared to E-ISA247.
| Evidence Dimension | Cyclophilin A binding affinity (Kd) |
|---|---|
| Target Compound Data | 61 nM |
| Comparator Or Baseline | E-ISA247: 15 nM |
| Quantified Difference | 4.1-fold higher Kd (weaker affinity) |
| Conditions | Fluorescence spectroscopy assay; purified recombinant human CypA |
Why This Matters
This quantitative difference in CypA binding affinity is critical for researchers investigating calcineurin-mediated signaling pathways, as it directly influences the potency of calcineurin inhibition and downstream immunosuppressive effects.
- [1] Kuglstatter A, Mueller F, Kusznir E, Gsell B, Stihle M, Thoma R, et al. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin). Acta Crystallographica Section D. 2011;67(2):119-125. View Source
